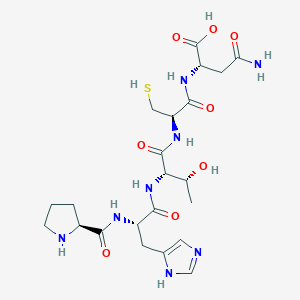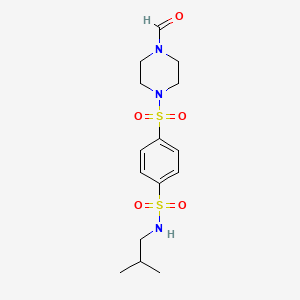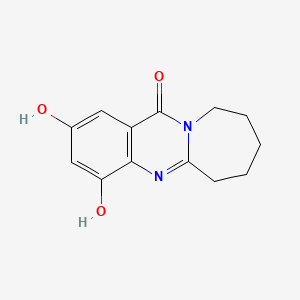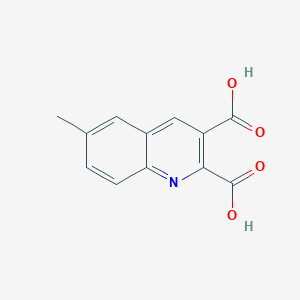
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is a peptide compound composed of five amino acids: proline, histidine, threonine, cysteine, and asparagine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of peptides in large quantities.
化学反応の分析
Types of Reactions
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the histidine residue, which can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted histidine residues.
科学的研究の応用
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for the stability and function of many proteins. The histidine residue can participate in catalytic activities due to its ability to act as a nucleophile or a base.
類似化合物との比較
Similar Compounds
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-arginine: Similar structure but with arginine instead of asparagine.
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-glutamine: Similar structure but with glutamine instead of asparagine.
Uniqueness
L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is unique due to the presence of asparagine, which can form hydrogen bonds and contribute to the stability and solubility of the peptide. The combination of these specific amino acids allows for unique interactions and functionalities not found in other similar peptides.
特性
CAS番号 |
915774-97-9 |
|---|---|
分子式 |
C22H34N8O8S |
分子量 |
570.6 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H34N8O8S/c1-10(31)17(21(36)29-15(8-39)20(35)28-14(22(37)38)6-16(23)32)30-19(34)13(5-11-7-24-9-26-11)27-18(33)12-3-2-4-25-12/h7,9-10,12-15,17,25,31,39H,2-6,8H2,1H3,(H2,23,32)(H,24,26)(H,27,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)/t10-,12+,13+,14+,15+,17+/m1/s1 |
InChIキー |
XUUDZYSQGLYEBD-KMNUQDDJSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2)O |
正規SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)



![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)


![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)


